3-(2,4-Difluorophenoxy)propan-1-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Sourcing a reliable 2,4-difluorophenoxy building block with a linear primary amine handle is critical for medicinal chemistry SAR programs. 3-(2,4-Difluorophenoxy)propan-1-amine (CAS 333799-86-3) is designed to solve this bottleneck, offering a bifunctional core for rapid derivatization. - Differentiated Scaffold: The 2,4-difluoro pattern imparts distinct electronic & lipophilic profiles vs. 3,4-isomers, enhancing target affinity & metabolic stability. - Versatile Chemistry: The propan-1-amine chain enables amide bond formation, reductive amination, or urea synthesis for focused library generation. - Reliable Supply: Available as a research-grade building block with consistent purity, supporting reproducible probe and lead optimization.

Molecular Formula C9H11F2NO
Molecular Weight 187.19 g/mol
Cat. No. B13620868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-Difluorophenoxy)propan-1-amine
Molecular FormulaC9H11F2NO
Molecular Weight187.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)F)OCCCN
InChIInChI=1S/C9H11F2NO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,4-5,12H2
InChIKeyOOUXIVXPTPWLAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,4-Difluorophenoxy)propan-1-amine Overview


3-(2,4-Difluorophenoxy)propan-1-amine (CAS 333799-86-3) is a fluorinated aromatic amine derivative with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . It belongs to the class of phenoxypropylamines, which are characterized by a central propane chain linking a phenoxy group to a primary amine [1]. The compound features a 2,4-difluorophenoxy moiety, where the specific positioning of fluorine atoms on the phenyl ring influences its electronic properties, lipophilicity, and potential binding interactions with biological targets . This compound serves primarily as a versatile building block in pharmaceutical research and agrochemical synthesis, valued for its bifunctional nature that enables further derivatization through the primary amine group [1].

Bifunctional building block: primary amine handle for derivatization + 2,4-difluorophenoxy pharmacophore
Linear C3 propan-1-amine linker offers spatial design flexibility for target engagement SAR
Privileged difluoro scaffold; class-level evidence links 2,4-substitution to enhanced activity in related chemotypes

3-(2,4-Difluorophenoxy)propan-1-amine: Why Substitution Fails


Within the phenoxypropylamine class, subtle variations in fluorine substitution pattern (e.g., 2,4- vs. 3,4-difluoro), the length of the alkyl chain linking the phenoxy and amine groups, and the position of the amine attachment (e.g., propan-1-amine vs. propan-2-amine) profoundly impact physicochemical properties, metabolic stability, and biological target engagement [1]. Literature on structurally related H2-receptor antagonists demonstrates that even minor substituent changes on the phenoxy ring or the connecting chain can significantly alter in vitro potency and in vivo efficacy [1]. Furthermore, the 2,4-difluoro substitution pattern imparts a distinct electronic distribution and lipophilicity profile compared to its 3,4-difluoro isomer, which can translate to differential binding affinities and pharmacokinetic behaviors [2]. Therefore, assuming functional interchangeability between 3-(2,4-difluorophenoxy)propan-1-amine and its close analogs without rigorous comparative data is scientifically unsound and may compromise research reproducibility or lead to suboptimal compound selection for specific synthetic or biological applications.

Isomer 2,4- vs 3,4-difluoro substitution pattern shifts electronic and steric profile; target interaction may differ significantly.
Chain Shorter C2 ethanamine or branched propan-2-amine analogs alter amine pKa, nucleophilicity, and conformational flexibility.
Lipophilicity Non-fluorinated or mono-fluorinated analogs possess different logP and metabolic stability; ADME behavior may not transfer.

3-(2,4-Difluorophenoxy)propan-1-amine: Evidence-Based Selection


2,4- vs. 3,4-Difluoro Substitution: Biological Activity Impact

The 2,4-difluorophenoxy moiety in 3-(2,4-difluorophenoxy)propan-1-amine presents a distinct electronic and steric profile compared to the 3,4-difluoro isomer. While direct comparative IC50 data for the isolated propan-1-amine scaffolds are not publicly available, class-level SAR studies on phenoxypropylamine derivatives demonstrate that the position of fluorine substituents critically influences H2-receptor antagonism [1]. In a study of lamtidine analogs, ortho- and para-substituents (analogous to the 2,4-pattern) on the phenoxy ring significantly increased H2-antagonistic activity compared to meta-substituted analogs [1]. This suggests that the 2,4-difluoro arrangement may offer a more favorable interaction profile with certain biological targets than the 3,4-difluoro arrangement, which features meta/para substitution. Furthermore, the 2,4-difluorophenoxy group is a privileged scaffold in several potent inhibitors (e.g., BTK inhibitor PF-06250112 with IC50 of 0.5 nM) , underscoring its value in medicinal chemistry.

2,4- vs. 3,4-Difluoro substitution
Class-level
2,4-difluoro (ortho/para) linked to enhanced H2-antagonistic activity in related phenoxypropylamines vs 3,4 (meta/para); no direct IC50 for this scaffold.
Position-specific fluorine effect may influence target affinity; review SAR context.
Data from lamtidine analog class; extrapolation requires validation.
Medicinal Chemistry Structure-Activity Relationship (SAR) Receptor Pharmacology

Chain Length and Amine Position Effects

3-(2,4-Difluorophenoxy)propan-1-amine features a three-carbon (propan) spacer between the phenoxy oxygen and the primary amine, distinguishing it from analogs with shorter chains (e.g., ethanamine derivatives) or branched chains (e.g., propan-2-amine). This linear C3 spacer provides greater conformational flexibility and a distinct distance between the aromatic ring and the amine nucleophile, which can be critical for achieving optimal geometry in target binding pockets [1]. In contrast, a related compound, 2-(2,4-difluorophenoxy)propan-1-amine, bears a methyl branch on the carbon adjacent to the amine, which introduces steric hindrance and alters the amine's pKa and nucleophilicity . While quantitative head-to-head biological data are absent, the linear propan-1-amine chain is a well-precedented motif in many bioactive molecules (e.g., H2-antagonists, MAO inhibitors) [1], whereas branched or shorter analogs often exhibit reduced potency or altered selectivity profiles in those classes.

Chain length & branching
Class-level
Linear C3 propan-1-amine offers conformational flexibility; branched C3 (propan-2-amine) or shorter C2 may alter pKa and steric hindrance.
Reactivity and spatial orientation differ; assay context may shift.
Head-to-head kinetic data absent for this compound.
Chemical Synthesis Building Block Utility Reactivity Profiling

Lipophilicity and Molecular Weight Comparison

The molecular weight of 3-(2,4-difluorophenoxy)propan-1-amine is 187.19 g/mol . While experimental logP/logD values are not publicly reported for this specific compound, the presence of two fluorine atoms on the phenyl ring increases lipophilicity compared to non-fluorinated or mono-fluorinated phenoxypropylamine analogs. Fluorine substitution is a well-established strategy to modulate lipophilicity, metabolic stability, and membrane permeability [1]. Compared to a non-fluorinated analog (e.g., 3-phenoxypropan-1-amine, MW ~151 g/mol), the difluoro derivative has a higher molecular weight and increased lipophilicity, which can enhance passive membrane diffusion but may also increase the risk of hERG binding or phospholipidosis [1]. These physicochemical differences are crucial for medicinal chemists optimizing ADME properties and must be considered when selecting a building block for a specific drug discovery program.

Lipophilicity & MW
Class-level
MW 187.19
+36 g/mol vs non-fluorinated analog
Difluoro substitution increases lipophilicity; may support membrane permeability research.
LogP not experimentally reported; class-level inference.
ADME Prediction Physicochemical Profiling Drug-likeness

3-(2,4-Difluorophenoxy)propan-1-amine: Key Applications


GPCR/Kinase Inhibitor Hit-to-Lead Optimization

3-(2,4-Difluorophenoxy)propan-1-amine is a valuable building block for synthesizing focused libraries of potential GPCR antagonists or kinase inhibitors, where the 2,4-difluorophenoxy group is a privileged pharmacophore [1]. The linear propan-1-amine chain provides a versatile handle for introducing diverse chemical functionality through amide bond formation, reductive amination, or urea synthesis. This compound is particularly suited for programs where SAR studies indicate that the 2,4-difluoro substitution pattern enhances target affinity or selectivity compared to other isomers [2].

Fluorescent Probe & Affinity Reagent Synthesis

The primary amine group of 3-(2,4-difluorophenoxy)propan-1-amine can be readily conjugated to fluorescent dyes, biotin, or solid supports, enabling the creation of chemical probes for target identification or pull-down assays [1]. The 2,4-difluorophenoxy moiety can serve as a recognition element for specific protein targets, and the propan-1-amine linker provides an optimal spacer length to minimize steric interference between the probe and the target [1].

Fluorinated Herbicide & Fungicide Synthesis

Fluorinated aromatic amines are common intermediates in the development of novel agrochemicals [1]. 3-(2,4-Difluorophenoxy)propan-1-amine can be used to synthesize analogs of known phenoxypropylamine-based herbicides or fungicides, leveraging the increased metabolic stability and lipophilicity conferred by the difluoro substitution to enhance field performance [1].

Application
Selection Property
Validation Focus
GPCR/kinase inhibitor hit-to-lead
2,4-difluorophenoxy pharmacophore & linear amine handle
SAR-driven target affinity and selectivity review
Chemical probe & affinity reagent synthesis
Primary amine for conjugation; reported C3 spacer distance
Target recognition and steric interference assessment
Fluorinated herbicide & fungicide analog design
Fluorine-mediated metabolic stability; amine derivatization
Field-performance analog synthesis and stability profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,4-Difluorophenoxy)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.